N-((Benzyloxy)carbonyl)-N-(p-tolyl)glycine
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Overview
Description
N-((Benzyloxy)carbonyl)-N-(p-tolyl)glycine: is an organic compound that belongs to the class of glycine derivatives. These compounds are often used in various chemical and biological applications due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((Benzyloxy)carbonyl)-N-(p-tolyl)glycine typically involves the reaction of glycine with benzyloxycarbonyl chloride and p-toluidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of peptides and other glycine derivatives.
Biology: In biological research, it may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-((Benzyloxy)carbonyl)-N-(p-tolyl)glycine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxycarbonyl group can act as a protecting group in peptide synthesis, preventing unwanted reactions at the amino group.
Comparison with Similar Compounds
N-Benzyloxycarbonylglycine: Similar structure but lacks the p-tolyl group.
N-(p-Tolyl)glycine: Similar structure but lacks the benzyloxycarbonyl group.
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-(4-methyl-N-phenylmethoxycarbonylanilino)acetic acid |
InChI |
InChI=1S/C17H17NO4/c1-13-7-9-15(10-8-13)18(11-16(19)20)17(21)22-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,20) |
InChI Key |
MXXCMJNAZOLORK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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